molecular formula C9H4 B14293338 Nona-1,3,5,7-tetrayne CAS No. 129066-17-7

Nona-1,3,5,7-tetrayne

Cat. No.: B14293338
CAS No.: 129066-17-7
M. Wt: 112.13 g/mol
InChI Key: WZZXZKDJDUNZAG-UHFFFAOYSA-N
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Description

Nona-1,3,5,7-tetrayne is a linear polyene hydrocarbon with the molecular formula C9H4 This compound is characterized by its alternating single and triple bonds, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

Nona-1,3,5,7-tetrayne can be synthesized through several methods. One common approach is the Hofmann elimination sequence , which involves the elimination of hydrogen bromide from a precursor compound. Another method is the 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)-induced dehydrobromination of a suitable precursor, such as 4-bromonona-1,5,7-triene . These methods typically yield high purity products and are favored for laboratory-scale synthesis.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Nona-1,3,5,7-tetrayne undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of epoxides or other oxygen-containing derivatives.

    Reduction: Hydrogenation of the triple bonds can produce alkanes or alkenes.

    Substitution: Halogenation or other electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed for selective hydrogenation.

    Substitution: Halogens (e.g., bromine, chlorine) and other electrophiles can be used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alkanes or alkenes.

Scientific Research Applications

Nona-1,3,5,7-tetrayne has several applications in scientific research:

Mechanism of Action

The mechanism by which nona-1,3,5,7-tetrayne exerts its effects is primarily through its conjugated system, which allows for interactions with various molecular targets. These interactions can include binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The specific pathways involved depend on the context of its application, whether in biological systems or material science.

Comparison with Similar Compounds

Similar Compounds

    Octa-1,3,5,7-tetraene: Another polyene with a similar structure but one fewer carbon atom.

    Deca-1,3,5,7,9-pentaene: A longer polyene with an additional triple bond.

    Hexa-1,3,5-triyne: A shorter polyene with fewer triple bonds.

Uniqueness

Nona-1,3,5,7-tetrayne is unique due to its specific length and the number of triple bonds, which confer distinct chemical properties and reactivity. Its conjugated system allows for unique interactions in both chemical and biological contexts, making it a valuable compound for research and industrial applications .

Properties

CAS No.

129066-17-7

Molecular Formula

C9H4

Molecular Weight

112.13 g/mol

IUPAC Name

nona-1,3,5,7-tetrayne

InChI

InChI=1S/C9H4/c1-3-5-7-9-8-6-4-2/h1H,2H3

InChI Key

WZZXZKDJDUNZAG-UHFFFAOYSA-N

Canonical SMILES

CC#CC#CC#CC#C

Origin of Product

United States

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